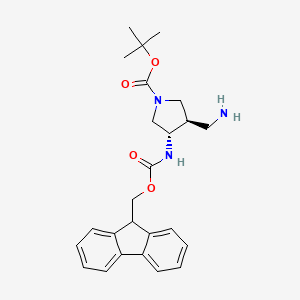
tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(aminomethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(aminomethyl)pyrrolidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a pyrrolidine ring. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(aminomethyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the protection of amino groups, formation of the pyrrolidine ring, and introduction of the tert-butyl and Fmoc groups. Common reagents used in these reactions include tert-butyl chloroformate, Fmoc chloride, and various amines and acids. Reaction conditions often involve the use of organic solvents such as dichloromethane and dimethylformamide, and catalysts like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used in peptide synthesis as a protecting group for amino acids, facilitating the formation of peptide bonds without unwanted side reactions.
Biology: In biological research, it is used to study enzyme-substrate interactions and protein folding due to its ability to form stable complexes with proteins.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(aminomethyl)pyrrolidine-1-carboxylate involves its ability to form stable covalent bonds with target molecules. The Fmoc group acts as a protecting group, preventing unwanted reactions during synthesis. The tert-butyl group provides steric hindrance, enhancing the compound’s stability and reactivity. Molecular targets include amino acids and peptides, where the compound can form stable complexes, facilitating various biochemical reactions.
Comparaison Avec Des Composés Similaires
- tert-Butyl (3S,4R)-3-aminopyrrolidine-1-carboxylate
- tert-Butyl (3S,4R)-3-((benzyloxycarbonyl)amino)-4-(aminomethyl)pyrrolidine-1-carboxylate
- tert-Butyl (3S,4R)-3-((methoxycarbonyl)amino)-4-(aminomethyl)pyrrolidine-1-carboxylate
Uniqueness: The presence of the fluorenylmethoxycarbonyl group distinguishes tert-Butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(aminomethyl)pyrrolidine-1-carboxylate from other similar compounds. This group provides unique reactivity and stability, making it particularly useful in peptide synthesis and other applications where precise control over reactivity is required.
Propriétés
Formule moléculaire |
C25H31N3O4 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
tert-butyl (3R,4S)-3-(aminomethyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C25H31N3O4/c1-25(2,3)32-24(30)28-13-16(12-26)22(14-28)27-23(29)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15,26H2,1-3H3,(H,27,29)/t16-,22-/m1/s1 |
Clé InChI |
KTHAKJUFPSWFNE-OPAMFIHVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


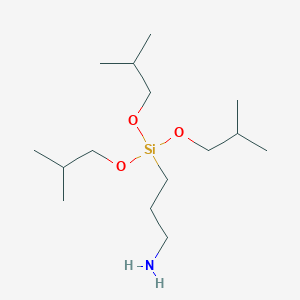
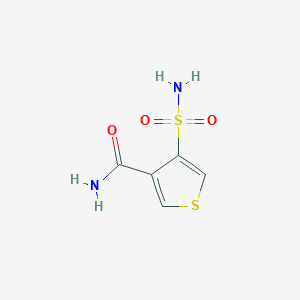
![Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15220196.png)

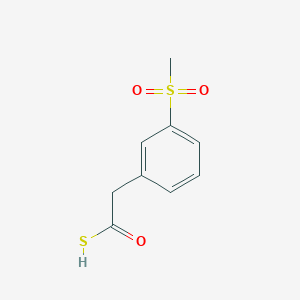
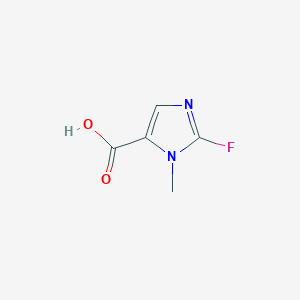
![Benzoic acid, 3-[3-(3-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15220222.png)
![rel-(1S,4S)-tert-Butyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15220249.png)
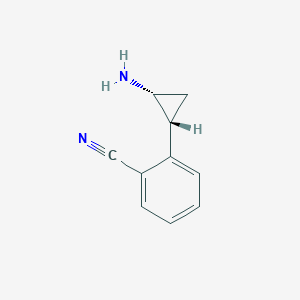
![Bicyclo[1.1.1]pentan-2-one](/img/structure/B15220265.png)
![10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B15220274.png)


![Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone](/img/structure/B15220296.png)
